4-(5-(azepan-1-yl)-4-cyanooxazol-2-yl)-N,N-diethylbenzenesulfonamide
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Overview
Description
4-(5-(azepan-1-yl)-4-cyanooxazol-2-yl)-N,N-diethylbenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides
Mechanism of Action
- The primary target of this compound is 3-hydroxyacyl-CoA dehydrogenase type-2 (HADH2) . HADH2 functions in mitochondrial tRNA maturation and is part of mitochondrial ribonuclease P. This enzyme complex, composed of MRPP1/TRMT10C, MRPP2/HSD17B10, and MRPP3/KIAA0391, cleaves tRNA molecules in their 5’-ends .
Target of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(azepan-1-yl)-4-cyanooxazol-2-yl)-N,N-diethylbenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazole ring, the introduction of the azepane moiety, and the sulfonamide formation. Common reagents used in these reactions include cyanogen bromide, diethylamine, and benzenesulfonyl chloride. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
4-(5-(azepan-1-yl)-4-cyanooxazol-2-yl)-N,N-diethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines.
Scientific Research Applications
4-(5-(azepan-1-yl)-4-cyanooxazol-2-yl)-N,N-diethylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-(azepan-1-yl)-4-cyano-1,3-oxazol-2-yl)-N,N-dimethylbenzenesulfonamide
- 4-(5-(azepan-1-yl)-4-cyano-1,3-oxazol-2-yl)-N,N-diethylbenzenesulfonamide
Uniqueness
The uniqueness of 4-(5-(azepan-1-yl)-4-cyanooxazol-2-yl)-N,N-diethylbenzenesulfonamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-[5-(azepan-1-yl)-4-cyano-1,3-oxazol-2-yl]-N,N-diethylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3S/c1-3-24(4-2)28(25,26)17-11-9-16(10-12-17)19-22-18(15-21)20(27-19)23-13-7-5-6-8-14-23/h9-12H,3-8,13-14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPSOPXPPRIXGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)N3CCCCCC3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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